Amide cis–trans Equilibrium: The (4S)-Azido Gauche Effect Lowers s‑trans Preference 2.3‑fold Relative to the (4R) Diastereomer
The azido gauche effect imposes a C(4)-endo conformation on (4S)-azidoproline derivatives, which prevents the stabilizing n→π* interaction that favors the s‑trans amide conformer in (4R)-azidoproline derivatives. ¹H NMR spectroscopy in D₂O quantifies this effect: the s‑trans:s‑cis ratio for Ac-(4S)Azp‑OMe is 2.6:1, whereas the (4R) diastereomer gives a ratio of 6.1:1—a 2.3‑fold difference [1]. Because the azido gauche effect depends on the C4 stereochemistry and is independent of the N‑protecting group, the same trend applies to (2S,4S)-tert‑butyl 4‑azido-2‑carbamoylpyrrolidine‑1‑carboxylate.
| Evidence Dimension | Amide s‑trans:s‑cis conformer ratio (¹H NMR, D₂O) |
|---|---|
| Target Compound Data | (4S)-Azp derivative (model Ac-(4S)Azp‑OCH₃): s‑trans:s‑cis = 2.6:1; stereochemistry conserved in target compound |
| Comparator Or Baseline | (4R)-Azp derivative (Ac-(4R)Azp‑OCH₃): s‑trans:s‑cis = 6.1:1 |
| Quantified Difference | 2.3‑fold lower s‑trans preference for (4S) vs. (4R) |
| Conditions | ¹H NMR spectroscopy in D₂O; acetyl‑protected methyl ester model compounds (aza‑glycine‑proline isostere) |
Why This Matters
The amide cis–trans ratio directly governs peptide backbone conformation and molecular recognition; selection of the correct diastereomer is essential to achieve the desired structural and biological outcome.
- [1] Sonntag, L.-S.; Schweizer, S.; Ochsenfeld, C.; Wennemers, H. The ‘Azido Gauche Effect’—Implications for the Conformation of Azidoprolines. J. Am. Chem. Soc. 2006, 128, 14697–14703. View Source
